An In-depth Technical Guide to (1-methyl-1H-pyrazol-4-yl)methanamine for Researchers and Drug Development Professionals
An In-depth Technical Guide to (1-methyl-1H-pyrazol-4-yl)methanamine for Researchers and Drug Development Professionals
Foreword: Unlocking the Potential of a Versatile Pyrazole Building Block
In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold has emerged as a privileged structure, integral to the architecture of numerous therapeutic agents.[1] Its unique electronic properties and synthetic tractability have made it a cornerstone for the development of targeted therapies, particularly in the realm of kinase inhibitors.[1] This guide focuses on a specific, yet highly valuable, derivative: (1-methyl-1H-pyrazol-4-yl)methanamine. As a bifunctional molecule, it offers a reactive primary amine for amide bond formation, reductive amination, and other nucleophilic transformations, tethered to a stable, N-methylated pyrazole core that can engage in crucial interactions with biological targets.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind synthetic choices and the practical application of this versatile building block. The information presented herein is intended to empower chemists to confidently incorporate (1-methyl-1H-pyrazol-4-yl)methanamine into their synthetic strategies and accelerate the discovery of novel therapeutics.
Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is paramount for its effective utilization in synthesis and drug design. The key physicochemical and structural characteristics of (1-methyl-1H-pyrazol-4-yl)methanamine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | PubChem CID 671225 |
| Molecular Weight | 111.15 g/mol | PubChem CID 671225 |
| CAS Number | 400877-05-6 | BLDpharm |
| Appearance | Not specified (likely a liquid or low-melting solid) | General Knowledge |
| Boiling Point | Not experimentally determined | |
| Melting Point | Not experimentally determined | |
| Solubility | Expected to be soluble in water and polar organic solvents | General Chemical Principles |
| pKa (predicted) | ~9.5 (for the primary amine) | General Chemical Principles |
It is important to note that while some properties are available from public databases, experimental data for melting and boiling points are not readily found in the literature. Researchers should determine these properties empirically for their specific samples.
Synthesis of (1-methyl-1H-pyrazol-4-yl)methanamine: A Step-by-Step Guide
The synthesis of (1-methyl-1H-pyrazol-4-yl)methanamine can be efficiently achieved through a two-step sequence starting from the commercially available 1-methylpyrazole. This pathway involves a Vilsmeier-Haack formylation followed by a reductive amination.
Step 1: Vilsmeier-Haack Formylation of 1-Methylpyrazole
The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich heterocycles like pyrazoles.[2][3][4][5] The reaction proceeds via an electrophilic substitution at the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position.
Reaction Scheme:
Figure 1: Vilsmeier-Haack formylation of 1-methylpyrazole.
Experimental Protocol:
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Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 equivalents) in anhydrous dimethylformamide (DMF, 5 equivalents) to 0 °C with an ice bath.
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Reaction: Slowly add 1-methylpyrazole (1.0 equivalent) to the cooled Vilsmeier reagent.
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Heating: After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
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Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-methyl-1H-pyrazole-4-carbaldehyde.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality and Insights:
-
The use of excess DMF serves as both a reagent and a solvent.
-
The reaction is performed under anhydrous conditions to prevent the premature decomposition of the Vilsmeier reagent.
-
The C4 position is selectively formylated due to its higher electron density compared to the C3 and C5 positions, which are adjacent to the electron-withdrawing nitrogen atoms.
Step 2: Reductive Amination of 1-Methyl-1H-pyrazole-4-carbaldehyde
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[6] This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine.
Reaction Scheme:
Figure 2: Reductive amination of the pyrazole-4-carbaldehyde.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Amine Source: Add an excess of an ammonia source, such as ammonium acetate (NH₄OAc, 5-10 equivalents).
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents), portion-wise to the reaction mixture at room temperature.
-
Stirring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by adding a small amount of water.
-
Basification and Extraction: Adjust the pH of the solution to >10 with a 1M NaOH solution and extract the product with an organic solvent like dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude (1-methyl-1H-pyrazol-4-yl)methanamine can be purified by distillation under reduced pressure or by column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol containing a small amount of triethylamine to prevent streaking).
Causality and Insights:
-
Ammonium acetate serves as a convenient in situ source of ammonia.
-
Sodium cyanoborohydride is a mild reducing agent that is selective for the reduction of the iminium ion over the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.
-
The basic workup is necessary to deprotonate the ammonium salt of the product and allow for its extraction into an organic solvent.
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show a singlet for the N-methyl group at around 3.8 ppm. The two pyrazole protons will appear as singlets in the aromatic region, typically between 7.0 and 8.0 ppm. The methylene protons of the aminomethyl group will likely appear as a singlet around 3.6-3.8 ppm, and the amine protons will be a broad singlet that may exchange with D₂O.
-
¹³C NMR: The spectrum will show five distinct carbon signals. The N-methyl carbon will be in the aliphatic region (~35-40 ppm). The methylene carbon of the aminomethyl group will be slightly downfield (~40-45 ppm). The two pyrazole CH carbons will appear in the aromatic region (~120-140 ppm), along with the quaternary pyrazole carbon.
-
IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the methyl and methylene groups (~2850-3000 cm⁻¹), and C=N and C=C stretching of the pyrazole ring (~1500-1600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (111.15 g/mol ). Common fragmentation patterns may include the loss of the aminomethyl group.
Reactivity and Synthetic Applications
The synthetic utility of (1-methyl-1H-pyrazol-4-yl)methanamine stems from the reactivity of its primary amine functionality. This allows for its facile incorporation into larger molecules through a variety of common organic transformations.
Key Reactions:
-
Amide Bond Formation: The primary amine readily reacts with carboxylic acids, acid chlorides, and activated esters to form stable amide bonds. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.
-
Reductive Amination: The amine can be further alkylated by reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.
-
Nucleophilic Substitution: The amine can act as a nucleophile in substitution reactions with alkyl halides or other electrophiles.
Role in Drug Discovery and Development
The (1-methyl-1H-pyrazol-4-yl) moiety is a key pharmacophore in a number of kinase inhibitors.[1] The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-stacking interactions with aromatic amino acid residues in the active site of kinases. The N-methyl group can provide steric bulk and influence the compound's solubility and metabolic stability.
(1-methyl-1H-pyrazol-4-yl)methanamine serves as a crucial building block for introducing this valuable pharmacophore into drug candidates. Its primary amine provides a convenient handle for attaching the pyrazole core to other fragments of a molecule, allowing for the systematic exploration of structure-activity relationships (SAR).
Workflow for Utilizing (1-methyl-1H-pyrazol-4-yl)methanamine in Drug Discovery:
Figure 3: Workflow for the application of the title compound in drug discovery.
Conclusion and Future Perspectives
(1-methyl-1H-pyrazol-4-yl)methanamine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of its primary amine make it an attractive starting material for the preparation of libraries of compounds for biological screening. The proven importance of the N-methyl pyrazole moiety in kinase inhibition suggests that this compound will continue to be a valuable tool for the development of new targeted therapies. Future research may focus on the development of novel synthetic routes to this compound and its derivatives, as well as the exploration of its utility in the synthesis of inhibitors for other enzyme classes and protein-protein interaction modulators.
References
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 134-148.
- Rajput, A. A., et al. (2015). An elegant one pot synthesis of 2, 6-dichloro-1-(2, 6-dichloro-4-trifluoromethyl-phenyl)-1, 4-dihydro-pyridine-3, 5-dicarbaldehyde. Journal of Fluorine Chemistry, 178, 148-151.
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PubChem. (1-methyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245.
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Chem-Impex. 1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
- Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN, 4(X), XX-XX.
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]
- Patil, S. B., & Devan, S. S. (2012). A review on Vilsmeier-Haack reaction. International Journal of Pharmaceutical Sciences and Research, 3(11), 4045.
- Ali, T., et al. (2017). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2017(iv), 159-173.
- Magdeldin, M. M., et al. (2011). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(12), 5391.
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Ningbo Inno Pharmchem Co., Ltd. 1-Methylpyrazole: A Versatile Building Block for Pharmaceutical Synthesis. Retrieved from [Link]
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